molecular formula C9H12N2 B161944 5,6,7,8-Tetrahydroquinolin-7-amine CAS No. 133091-81-3

5,6,7,8-Tetrahydroquinolin-7-amine

Cat. No. B161944
M. Wt: 148.2 g/mol
InChI Key: WRFZQXPAFCXTTC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C9H12N2 . It is a versatile material used in scientific research.


Synthesis Analysis

A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron (II) complexes . Another study reported the synthesis of a series of novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth and proliferation by evoking cellular stress through ROS .


Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydroquinolin-7-amine is 148.20500 . The molecular formula is C9H12N2 .


Chemical Reactions Analysis

In a study, five types of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines (R = H L1, Me L2, i Pr L3, Cl L4, Ph L5) along with one example of an N-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine (L6) have been prepared and employed as neutral ligand supports for zinc (II) chloride complexes .

Scientific Research Applications

  • Enzymatic Resolution and Chiral Synthesis

    • Spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process achieved a yield of >60% of (R)-acetamide from racemic amine, demonstrating a pathway for enantioselective synthesis (Crawford, Skerlj, & Bridger, 2007).
  • Chemical Synthesis and Reactions with Sodium and Potassium Amides

    • The interaction of polyfluorinated quinolines, including 5,6,7,8-tetrahydroquinoline derivatives, with sodium or potassium amide in liquid ammonia leads to nucleophile addition and amination, showcasing its potential in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
  • Biological Activity and Inhibition of Enzymes

    • Tetrahydroquinazoline derivatives, closely related to tetrahydroquinoline, have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, indicating potential antitumor and antimicrobial applications (Gangjee, Zaveri, Kothare, & Queener, 1995).
  • Chelate Synthesis for Complex Formation

    • Tetrahydroquinazolinone derivatives, related to tetrahydroquinoline, have been synthesized for potential use in preparing boron chelate complexes, highlighting their applicability in complex formation and coordination chemistry (Dorokhov & Present, 1994).
  • Pharmacological Research - 5-HT2C Receptor Agonists

    • Tetrahydroquinoline-based tricyclic amines, which include tetrahydroquinoline structures, have been investigated as potent and selective agonists of the 5-HT2C receptor, a target of interest in neuropsychopharmacology (Schrader et al., 2016).
  • Preparation Methods and Synthetic Applications

  • Synthesis and Characterization of Derivatives

    • One-pot multicomponent reactions have been used to synthesize tetrahydro derivatives of quinazoline-2-amine, showcasing the efficiency and versatility of such methods in organic chemistry (Tugcu & Turhan, 2018).
  • Transfer Hydrogenation Catalysis

    • Research involving ruthenium(ii) chelates with tetrahydroquinoline structures has led to efficient catalysts for the transfer hydrogenation of ketones, highlighting the role of these compounds in catalysis (Li et al., 2018).

Safety And Hazards

The safety data sheet for 5,6,7,8-Tetrahydroquinolin-7-amine suggests that it should be used only for research and development by, or directly under the supervision of, a technically qualified individual . It also provides first aid measures in case of exposure .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZQXPAFCXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564536
Record name 5,6,7,8-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-7-amine

CAS RN

133091-81-3
Record name 5,6,7,8-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared from ammonium acetate (1 54 g, 20 mmol) and 5,6-dihydroquinoline (2.31 g, 10 mmol) using the method described in Example 36 and ethyl acetate instead of ether as the extracting solvent.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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